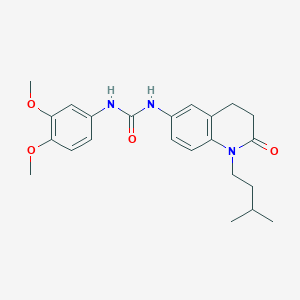

1-(3,4-Dimethoxyphenyl)-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-(3,4-Dimethoxyphenyl)-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a derivative of tetrahydroisoquinoline with a urea functional group. This class of compounds has been identified as selective antagonists of the TRPM8 channel receptor, which is implicated in prostate cancer cell proliferation. The structure-activity relationship studies suggest that the presence of the urea function and the tetrahydroisoquinoline system are crucial for the activity of these compounds against the TRPM8 receptor .

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline-derived ureas involves a three-component reaction. This process includes the use of 2-alkynylbenzaldoxime, carbodiimide, and an electrophile such as bromine or iodine monochloride. The reaction yields 1-(4-haloisoquinolin-1-yl)ureas with good efficiency under mild conditions. Furthermore, a palladium-catalyzed Suzuki-Miyaura coupling reaction can be employed to diversify the 1-(isoquinolin-1-yl)ureas, which may be applicable to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a tetrahydroisoquinoline ring system and a urea linkage. The activity of these molecules is highly dependent on the configuration of the substituents. For instance, trans compounds have been found to be more active than their cis isomers. Additionally, aryl substituents at the isoquinoline C-1 position are preferred over alkyl groups for enhanced activity. Electron-withdrawing substituents on the aryl group also contribute to higher activities .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the functional groups present in the molecule. The urea group can participate in hydrogen bonding, which may be relevant to its interaction with the TRPM8 receptor. The halogenated derivatives obtained from the three-component reaction can undergo further chemical transformations, such as the Suzuki-Miyaura coupling, to introduce various substituents that can fine-tune the biological activity of the final compound .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, it can be inferred that the compound's solubility, stability, and reactivity would be influenced by the presence of the dimethoxyphenyl and isopentyl groups. The dimethoxyphenyl group may increase the compound's solubility in organic solvents, while the isopentyl group could affect the molecule's lipophilicity, potentially influencing its bioavailability and distribution within biological systems .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research has delved into the synthesis of complex quinazoline and tetrahydroquinoline derivatives, which are of interest due to their potential biological activities. For example, studies have demonstrated the synthesis of quino[1,2-c]quinazolines and related compounds through reactions involving intermediates like 2-(2-amino-4,5-dimethoxyphenyl)-6,7-disubstituted-1,2,3,4-tetrahydroquinolines. These synthetic pathways are significant for developing novel compounds with potential therapeutic applications (Phillips & Castle, 1980).

Drug Metabolism and P-glycoprotein Inhibition

Another area of research focuses on the metabolism of compounds like HM-30181, a new P-glycoprotein inhibitor. Understanding the metabolic pathways of such compounds in vivo, which include processes like O-demethylation and hydroxylation, is crucial for drug development and the design of more effective therapeutic agents (Paek et al., 2006).

Biological Activities

Tetrahydroisoquinoline derivatives have been identified as selective antagonists for specific receptors like TRPM8, which are implicated in prostate cancer. Understanding the structure-activity relationships of these compounds aids in designing targeted therapies for cancer treatment (De Petrocellis et al., 2016).

Chemical Interaction and Complexation

Research into macrocyclic bis(ureas) highlights their ability to form complexes with anions, showcasing the potential of similar compounds for applications in molecular recognition and sensor development (Kretschmer et al., 2014).

Propriétés

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4/c1-15(2)11-12-26-19-8-6-17(13-16(19)5-10-22(26)27)24-23(28)25-18-7-9-20(29-3)21(14-18)30-4/h6-9,13-15H,5,10-12H2,1-4H3,(H2,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOEDHSCDCFBZQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(methylsulfanyl)-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2502202.png)

![4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B2502218.png)

![(3'-methoxy-[1,1'-biphenyl]-4-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2502223.png)

![N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)-2,2-diphenylacetamide](/img/structure/B2502224.png)